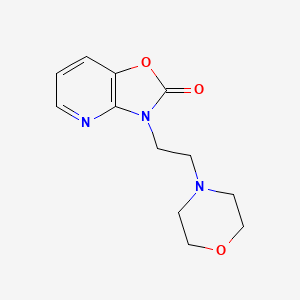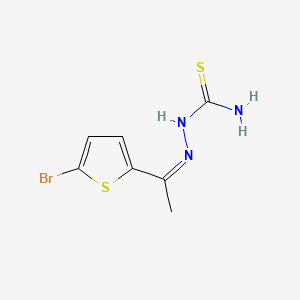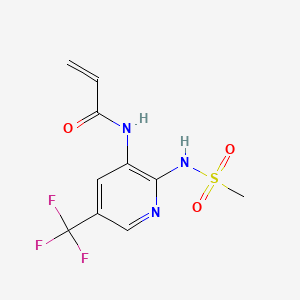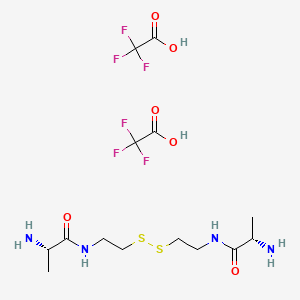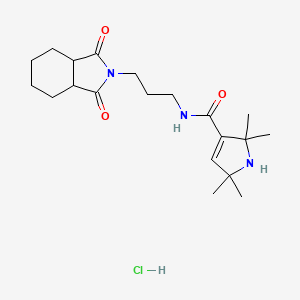
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(octahydro-1,3-dioxo-2H-isoindol-2-yl)propyl)-2,2,5,5-tetramethyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(octahydro-1,3-dioxo-2H-isoindol-2-yl)propyl)-2,2,5,5-tetramethyl-, monohydrochloride is a complex organic compound It features a pyrrole ring, a carboxamide group, and a substituted isoindoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(octahydro-1,3-dioxo-2H-isoindol-2-yl)propyl)-2,2,5,5-tetramethyl-, monohydrochloride typically involves multi-step organic reactions. The starting materials might include pyrrole derivatives, carboxylic acids, and isoindoline derivatives. Common synthetic routes could involve:
Amidation reactions: Formation of the carboxamide group.
Cyclization reactions: Formation of the isoindoline ring.
Substitution reactions: Introduction of the tetramethyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(octahydro-1,3-dioxo-2H-isoindol-2-yl)propyl)-2,2,5,5-tetramethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Pathways involved: Specific biochemical pathways that the compound influences.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2-carboxamide: A simpler analog with fewer substituents.
Isoindoline derivatives: Compounds with similar isoindoline structures.
Tetramethyl-substituted compounds: Molecules with similar tetramethyl groups.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(octahydro-1,3-dioxo-2H-isoindol-2-yl)propyl)-2,2,5,5-tetramethyl-, monohydrochloride is unique due to its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
93799-00-9 |
|---|---|
Formule moléculaire |
C20H32ClN3O3 |
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
N-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H31N3O3.ClH/c1-19(2)12-15(20(3,4)22-19)16(24)21-10-7-11-23-17(25)13-8-5-6-9-14(13)18(23)26;/h12-14,22H,5-11H2,1-4H3,(H,21,24);1H |
Clé InChI |
WTJPRXPDJGFTRU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(N1)(C)C)C(=O)NCCCN2C(=O)C3CCCCC3C2=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


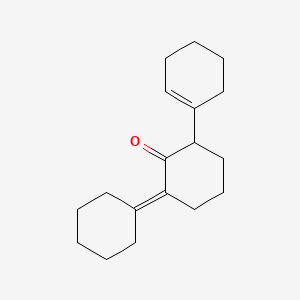
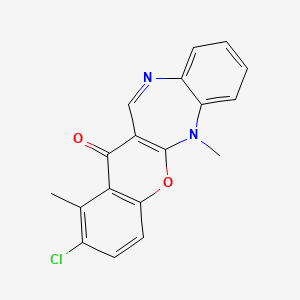
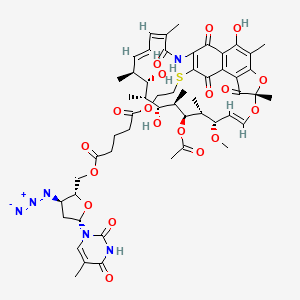
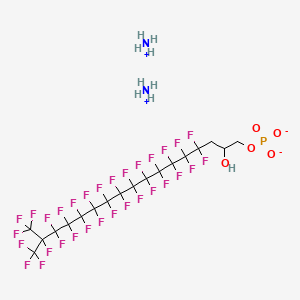
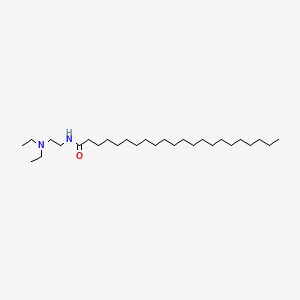
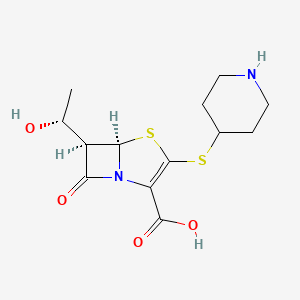
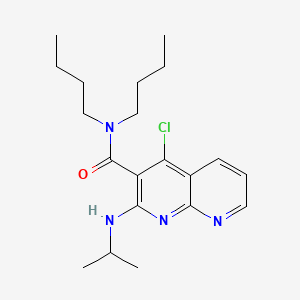
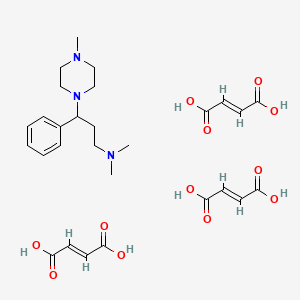
![N,N-diethyl-2-[[(1R,3S,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12735684.png)
